
7-Deshydroxypyrogallin-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deshydroxypyrogallin-4-carboxylic acid is a chemical compound known for its distinctive structure and properties. It has been studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the absence of a hydroxyl group at the seventh position of the pyrogallin ring and the presence of a carboxylic acid group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-deshydroxypyrogallin-4-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) in an acidic, alkaline, or neutral medium . Another method involves the hydrolysis of nitriles or amides in the presence of catalysts (H⁺ or OH⁻) to form the corresponding carboxylic acids . Additionally, the carboxylation of Grignard reagents with carbon dioxide followed by acidification can also yield carboxylic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 7-Deshydroxypyrogallin-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid.
Reduction: Lithium aluminum hydride (LiAlH₄), borane (BH₃/THF).
Substitution: Thionyl chloride (SOCl₂) for conversion to acid chlorides, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-deshydroxypyrogallin-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain tyrosine phosphatases, such as Shp2, by binding to their active sites . This inhibition can modulate various signaling pathways, including the Erk, Stat3, and Smad pathways, thereby affecting cellular processes such as differentiation and proliferation .
Comparison with Similar Compounds
Pyrogallol: Contains hydroxyl groups at positions 1, 2, and 3 of the benzene ring.
Gallic Acid: Contains hydroxyl groups at positions 3, 4, and 5, and a carboxylic acid group at position 1.
Catechol: Contains hydroxyl groups at positions 1 and 2 of the benzene ring.
Uniqueness: 7-Deshydroxypyrogallin-4-carboxylic acid is unique due to the absence of a hydroxyl group at the seventh position and the presence of a carboxylic acid group at the fourth position. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H8O6 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-oxobenzo[7]annulene-8-carboxylic acid |
InChI |
InChI=1S/C12H8O6/c13-7-2-1-5-3-6(12(17)18)4-8(14)11(16)9(5)10(7)15/h1-4,13,15H,(H,14,16)(H,17,18) |
InChI Key |
XCSLJQFPTAZKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C(=O)C=C(C=C21)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



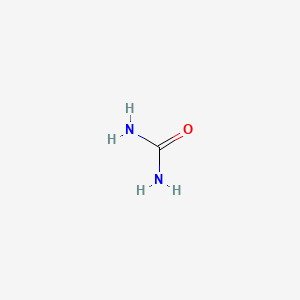
![9-[(E)-5-[(1R,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-7-methylpurin-9-ium-6-amine](/img/structure/B10753959.png)
![methyl 4-[(3R,5R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B10753971.png)
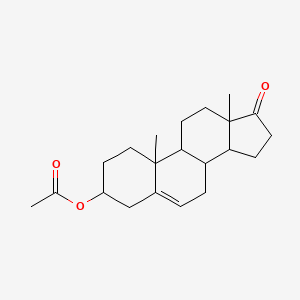
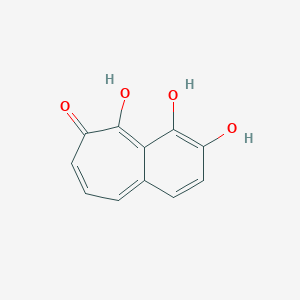

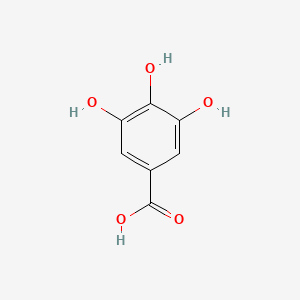
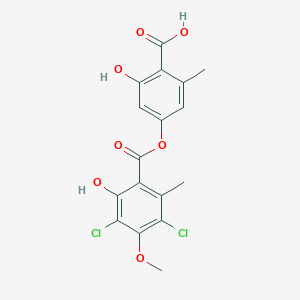
![10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B10754018.png)
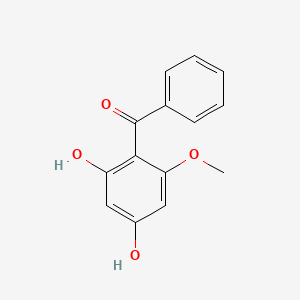
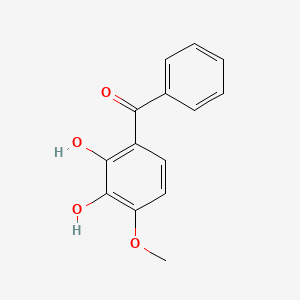

![[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetoxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate](/img/structure/B10754048.png)
